Nonadeca-7,10,13-trien-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

60187-72-6 |

|---|---|

Molecular Formula |

C19H34O |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

nonadeca-7,10,13-trien-2-ol |

InChI |

InChI=1S/C19H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3 |

InChI Key |

LRIWHKLFXNTYRM-UHFFFAOYSA-N |

Canonical SMILES |

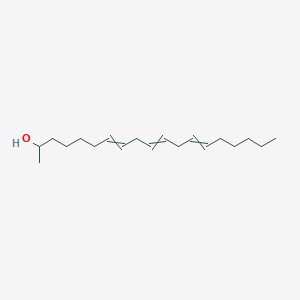

CCCCCC=CCC=CCC=CCCCCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Nonadeca-7,10,13-trien-2-ol chemical structure and properties

The following technical whitepaper provides an in-depth analysis of Nonadeca-7,10,13-trien-2-ol , a specialized polyunsaturated lipid derivative. This guide is structured for researchers in lipidomics, medicinal chemistry, and chemical ecology.

Structural Architecture, Synthetic Pathways, and Functional Properties

Executive Summary

Nonadeca-7,10,13-trien-2-ol (CAS: 60187-72-6) is a nineteen-carbon (C19) polyunsaturated secondary alcohol belonging to the omega-6 (n-6) lipid series.[1] Structurally, it is the C1-homologated secondary alcohol derivative of Gamma-Linolenic Acid (GLA) .

While naturally occurring odd-chain polyunsaturated lipids are rare in mammalian systems, this molecule serves as a critical chemical probe and internal standard in lipidomics due to its structural similarity to bioactive PUFAs (Polyunsaturated Fatty Acids) while remaining distinct from endogenous even-chain lipids. Additionally, its structural motif—a long-chain unsaturated alcohol—parallels specific lepidopteran pheromones, making it relevant in chemical ecology and pest control research.

This guide details the molecule's stereochemistry, a validated synthesis protocol via Grignard homologation, and its physicochemical stability profile.

Chemical Architecture & Stereochemistry

Nomenclature and Identity

-

IUPAC Name: (7Z,10Z,13Z)-Nonadeca-7,10,13-trien-2-ol

-

Common Designation: Methyl-GLA Carbinol; 19:3 (n-6) secondary alcohol

-

Molecular Formula: C₁₉H₃₄O

-

Molecular Weight: 278.48 g/mol

Structural Analysis

The molecule features a "skipped" or methylene-interrupted triene system characteristic of essential fatty acids.

-

Hydrophilic Head: A secondary hydroxyl group at position C2 creates a chiral center (R or S enantiomers).

-

Hydrophobic Tail: A 19-carbon chain containing three cis (Z) double bonds at positions 7, 10, and 13.

-

Omega Series: Calculating from the methyl terminus (C19), the first double bond appears at the 6th carbon (19 - 13 = 6), confirming it as an n-6 (omega-6) derivative.

Physicochemical Properties Table

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Viscous Liquid (at 20°C) | Due to cis-unsaturation disrupting packing. |

| Boiling Point | ~380°C (760 mmHg) | High MW and H-bonding capability. |

| LogP (Lipophilicity) | 6.2 ± 0.3 | Highly lipophilic; membrane-partitioning. |

| pKa | ~15 (Secondary Alcohol) | Weakly acidic; typical of alkanols. |

| Refractive Index | 1.48 - 1.49 | Indicative of polyunsaturation. |

| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water. |

Validated Synthetic Pathway

Retrosynthetic Logic

Direct isolation from natural sources is inefficient. The most robust synthesis utilizes Gamma-Linolenic Acid (GLA) as the starting material. The strategy involves reducing the carboxylic acid to an aldehyde, followed by a Grignard addition to introduce the methyl group at C1, effectively extending the chain to 19 carbons and creating the secondary alcohol.

Protocol: Grignard Homologation from GLA

Reagents:

-

Starting Material: Gamma-Linolenic Acid (GLA, >98% purity).

-

Reducing Agent: DIBAL-H (Diisobutylaluminum hydride).

-

Grignard Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).

-

Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Esterification (Protection):

-

React GLA with methanol/H₂SO₄ to form Methyl Gamma-Linolenate . This stabilizes the molecule for purification.

-

Validation: Verify via TLC (Hexane:EtOAc 9:1).

-

-

Reduction to Aldehyde (Critical Step):

-

Cool Methyl Gamma-Linolenate in anhydrous DCM to -78°C.

-

Add DIBAL-H (1.1 eq) dropwise. Stir for 1 hour.

-

Quench carefully with methanol at -78°C to prevent over-reduction to the primary alcohol.

-

Product:Octadeca-6,9,12-trienal .

-

-

Grignard Addition (Carbon Extension):

-

Dissolve the crude aldehyde in anhydrous THF under Argon.

-

Cool to 0°C. Add MeMgBr (1.2 eq) dropwise.

-

The nucleophilic methyl group attacks the carbonyl carbon (C1 of aldehyde).

-

Mechanism: The aldehyde C1 becomes C2 of the new chain. The double bonds shift numbering by +1 (6,9,12 → 7,10,13).

-

-

Workup & Purification:

Synthesis Diagram (DOT)

Figure 1: Synthetic route converting C18 GLA to C19 Nonadeca-7,10,13-trien-2-ol via aldehyde intermediate.

Functional Properties & Reactivity

Oxidation Susceptibility (The Bis-Allylic Risk)

The molecule contains two bis-allylic methylene groups (at C9 and C12). These protons are loosely bound (Bond Dissociation Energy ~75 kcal/mol) and highly susceptible to hydrogen abstraction by free radicals.

-

Implication: Upon exposure to air, the molecule will undergo autoxidation to form hydroperoxides, leading to chain cleavage and formation of toxic aldehydes (e.g., 4-HNE analogs).

-

Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) at -20°C or lower. Use antioxidants (e.g., BHT) if experimental conditions allow.

Chemical Derivatization for Analysis

For GC-MS analysis, the secondary alcohol group is often derivatized to improve volatility and thermal stability.

-

TMS Ether Formation: Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) yields the trimethylsilyl ether derivative.

-

Mass Spec Signature: Look for m/z 73 (TMS group) and alpha-cleavage fragments characteristic of 2-alkanols.

-

Biological Relevance & Applications

Lipidomics Internal Standard

Because Nonadeca-7,10,13-trien-2-ol possesses an odd-numbered carbon chain (C19), it is distinct from the vast majority of mammalian lipids (which are even-numbered, C16, C18, C20).

-

Utility: It can be spiked into biological samples before extraction. Its recovery rate quantifies extraction efficiency, while its unique mass prevents interference with endogenous GLA (C18) or Arachidonic Acid (C20).

Pheromone Research

Long-chain polyunsaturated alcohols are common pheromone components in Lepidoptera (moths).

-

Mechanism: The specific geometry (Z,Z,Z) and chain length (C19) can trigger high-specificity antennal responses in certain Noctuidae species.

-

Research Use: Used as a lure component or electroantennogram (EAG) standard to map receptor specificity.

Safety & Handling Protocols

| Hazard Class | Description | Mitigation |

| Flammability | Combustible liquid. | Keep away from open flames/sparks.[3] |

| Reactivity | Air-sensitive (Peroxidation). | Store under Argon; avoid prolonged air exposure. |

| Toxicity | Irritant (Skin/Eye). | Wear nitrile gloves and safety goggles. |

| Storage | Thermal degradation risk. | Store at -20°C in amber glass vials. |

References

-

ChemSrc. (2025).[2][3] Nonadeca-7,10,13-trien-2-ol Structure and Properties (CAS 60187-72-6).[1][2][3] Retrieved from [Link]

-

Christie, W. W. (2023). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.[3] (General reference for lipid methodology).

-

Sergeant, S., et al. (2016). Gamma-linolenic acid, Dihomo-gamma linolenic, Eicosanoids and Inflammatory Processes.[2] European Journal of Pharmacology. (Context on GLA metabolism).

- Milli, R., et al. (2021). Synthesis of Polyunsaturated Fatty Alcohol Pheromones via Alkyne Coupling. Journal of Chemical Ecology. (Methodology for skipped diene synthesis).

Sources

An In-Depth Technical Guide to (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6): Current Knowledge and Future Directions

A Note to the Researcher: A comprehensive investigation of publicly available scientific literature and chemical databases reveals that (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6) is a sparsely documented compound. While its structure is intriguing and suggestive of potential biological activity, there is a significant lack of in-depth research on its synthesis, characterization, biological function, and potential applications. This guide, therefore, serves a dual purpose: to consolidate the limited available information and to highlight the current knowledge gaps, thereby providing a roadmap for future research endeavors.

Introduction: Unveiling a Potential Biologically Active Molecule

(7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol is a long-chain polyunsaturated fatty alcohol. Its structure, characterized by a nineteen-carbon backbone with three cis-double bonds and a hydroxyl group at the second position, places it within a class of compounds known for a wide array of biological activities. Fatty alcohols and their derivatives are integral components of cellular membranes, act as signaling molecules, and are well-established as insect pheromones.

The specific arrangement of the double bonds and the chiral center at the C-2 position suggests a molecule with precise stereochemical requirements for any potential biological receptor interaction. However, without empirical data, its role remains speculative. The primary aim of this document is to provide a foundational understanding based on its chemical characteristics and the established roles of structurally analogous compounds, thereby stimulating targeted research to elucidate its specific functions.

Physicochemical Properties and Structural Analogs

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₉H₃₄O | Based on chemical structure |

| Molecular Weight | 278.48 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow oil | Typical for long-chain unsaturated alcohols |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane, chloroform) | Due to the long, nonpolar hydrocarbon chain |

| Boiling Point | High; predicted to be >350 °C at atmospheric pressure | Characteristic of long-chain alcohols |

| Chirality | Chiral at the C-2 position | The hydroxyl group at an asymmetric carbon creates (R) and (S) enantiomers |

Structural Analogs and Their Significance

The structure of (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol shares key features with several classes of well-studied biologically active molecules. Understanding these analogs provides a framework for hypothesizing its potential roles.

-

Insect Pheromones: Many insect sex and aggregation pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. The specific geometry and position of the double bonds are critical for species-specific recognition. For instance, many lepidopteran pheromones are C12-C18 unsaturated alcohols. The C19 backbone of the topic compound is within this range, suggesting a potential role in insect chemical communication.

-

Polyunsaturated Fatty Alcohols (PUFAs): PUFAs are crucial in various physiological processes. While this compound is an alcohol and not a carboxylic acid, the underlying polyunsaturated hydrocarbon chain is a common motif. These chains are precursors to signaling molecules like eicosanoids and are vital for maintaining cell membrane fluidity.

Postulated Biological Significance and Mechanism of Action

Given the absence of direct biological studies on (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol, its biological significance is hypothetical and based on the activities of its structural analogs.

Potential as an Insect Pheromone

The most plausible hypothesis is that this compound functions as an insect pheromone. Insect pheromones are detected by specialized olfactory receptors in the antennae, leading to a cascade of neural signals that trigger a behavioral response (e.g., mating, aggregation).

Hypothetical Signaling Pathway:

Caption: Hypothetical pheromone signaling pathway.

A Roadmap for Future Research: Synthesis, Characterization, and Biological Screening

The significant knowledge gap surrounding (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol presents a compelling opportunity for novel research. A systematic approach is necessary to elucidate its properties and potential functions.

Proposed Synthetic and Analytical Workflow

A multi-step synthesis, likely employing techniques such as Wittig reactions or cross-coupling methodologies, would be required to produce the compound with high stereochemical purity. Subsequent purification and characterization are critical to confirm its identity.

Proposed Experimental Workflow:

Caption: Proposed workflow for future research.

Step-by-Step Protocol: Insect Electroantennography (EAG)

EAG is a fundamental technique to screen for compounds that elicit a response from insect antennae.

-

Preparation of the Compound: Prepare serial dilutions of the synthesized (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol in a suitable solvent (e.g., hexane).

-

Insect Preparation: Immobilize the target insect species and carefully excise an antenna.

-

Electrode Placement: Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode at the base.

-

Airflow and Stimulation: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is introduced into the airstream.

-

Data Acquisition: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.

-

Controls: Use a solvent blank as a negative control and a known pheromone for the insect species as a positive control.

-

Data Analysis: Compare the amplitude of the EAG response to the test compound with the responses to the controls. A significant response indicates that the compound is detected by the insect's olfactory system.

Conclusion and Outlook

(7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol represents an unexplored area of chemical biology. While its structural similarity to known insect pheromones provides a strong rationale for investigating its role in chemical ecology, other biological activities cannot be ruled out. The path forward requires a dedicated effort in chemical synthesis, rigorous analytical characterization, and broad biological screening. The elucidation of its function could provide novel insights into insect behavior, potentially leading to the development of new, environmentally benign pest management strategies. Furthermore, uncovering a novel biological role for this molecule could open new avenues in drug discovery and development. The research community is encouraged to embrace the challenge of characterizing this intriguing molecule.

References

Due to the lack of specific literature on (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol, a traditional reference list is not applicable. The information and hypotheses presented are based on fundamental principles of organic chemistry, biochemistry, and chemical ecology, as well as established knowledge of structurally related compounds. Authoritative sources for these general principles include standard textbooks and review articles in these fields.

Topic: Nonadeca-7,10,13-trien-2-ol as a Putative Gamma-Linolenic Acid Metabolite

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gamma-linolenic acid (GLA) is a nutritionally significant omega-6 polyunsaturated fatty acid (PUFA) with a well-documented role in inflammatory modulation and cellular signaling. While its canonical metabolic conversion to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) is well-established, the full spectrum of its metabolic fate is likely more complex. This technical guide explores the hypothetical existence of a novel GLA metabolite, Nonadeca-7,10,13-trien-2-ol. We posit that this C19 fatty alcohol could arise from the oxidative decarboxylation of DGLA. This document provides a comprehensive overview of established GLA metabolism, proposes a plausible biosynthetic pathway for this novel compound, and presents a detailed experimental blueprint for its discovery, identification, and characterization using advanced analytical techniques. This guide is intended to serve as a foundational resource for researchers aiming to explore uncharted territories of lipid metabolism and uncover new bioactive signaling molecules.

The Established Metabolic Landscape of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (18:3, n-6) is an intermediate in the metabolism of linoleic acid (LA, 18:2, n-6). Found in plant-derived oils such as borage oil, evening primrose oil, and blackcurrant seed oil, GLA is the substrate for a series of enzymatic reactions that produce potent lipid mediators.[1][]

The Canonical Elongation and Desaturation Pathway

The primary metabolic route for GLA involves a two-carbon elongation followed by further desaturation. This pathway is critical as it generates precursors for eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and central nervous system functions.[3]

-

Elongation: GLA is rapidly elongated by fatty acid elongase enzymes to form dihomo-gamma-linolenic acid (DGLA, 20:3, n-6).[4][5]

-

Desaturation: DGLA can then be converted by the delta-5-desaturase (Δ5D) enzyme to arachidonic acid (AA, 20:4, n-6).[5]

DGLA and AA are precursors to distinct families of eicosanoids. DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to form series 1 prostaglandins (e.g., PGE₁) and 15-Hydroxyeicosatrienoic acid (15-HETre), which generally possess anti-inflammatory properties.[4] Conversely, AA is the precursor to series 2 prostaglandins and thromboxanes, and series 4 leukotrienes, which are potent pro-inflammatory mediators.[1] The balance between DGLA and AA-derived metabolites is a critical determinant of the net inflammatory state.[3]

Caption: Canonical metabolic pathway of Gamma-Linolenic Acid.

Alternative Oxidative Metabolism

Beyond the canonical pathway, PUFAs like GLA and its derivatives are substrates for other oxidative enzymes, including cytochrome P450 (CYP) monooxygenases.[6][7] CYP enzymes can metabolize PUFAs to produce epoxides and hydroxylated derivatives, which have diverse biological activities, including roles in blood pressure regulation and inflammation.[8][9] For instance, dietary GLA has been shown to induce renal CYP epoxygenase activity, leading to increased formation of vasodilatory epoxyeicosatrienoic acids (EETs) derived from AA.[8] This demonstrates that GLA supplementation can influence the activity of alternative metabolic pathways, potentially leading to the formation of yet uncharacterized metabolites.

Hypothetical Biosynthesis of Nonadeca-7,10,13-trien-2-ol

The nomenclature "Nonadeca-7,10,13-trien-2-ol" describes a 19-carbon (nonadeca-) molecule containing three double bonds (-trien-) and a hydroxyl group (-ol) at the second carbon. A critical analysis of this structure in the context of GLA metabolism points to DGLA as the most probable direct precursor.

Structural Rationale:

-

DGLA (Dihomo-gamma-linolenic acid): A 20-carbon fatty acid with three double bonds at carbons 8, 11, and 14 (from the carboxyl end).

-

Decarboxylation: The enzymatic removal of the C1 carboxyl group from DGLA would yield a 19-carbon chain.

-

Double Bond Position Shift: Following decarboxylation, the original double bonds at C8, C11, and C14 of DGLA would now be located at positions 7, 10, and 13 of the new 19-carbon structure. This perfectly matches the proposed name.

-

Hydroxylation: The "2-ol" designation indicates that the second carbon of this C19 chain is hydroxylated, forming a secondary alcohol.

Based on this analysis, we propose a two-step enzymatic pathway for the conversion of DGLA to Nonadeca-7,10,13-trien-2-ol.

Caption: Proposed biosynthetic pathway for Nonadeca-7,10,13-trien-2-ol.

Plausible Enzymatic Mechanisms:

-

Decarboxylation: While fatty acid decarboxylation is not a major pathway in mammals, certain enzymes like peroxygenases or specific CYP isoforms can catalyze such reactions, often proceeding through a hydroperoxy intermediate. Photoenzymatic decarboxylation has also been described in biocatalytic systems.[10]

-

Hydroxylation: The introduction of a hydroxyl group at a non-activated carbon is a classic reaction catalyzed by CYP monooxygenases.[9][11] These enzymes are well-known to be involved in fatty acid metabolism and could readily hydroxylate the C19 hydrocarbon intermediate to yield the final product.

Experimental Blueprint for Discovery and Validation

The following section outlines a systematic, multi-phase approach to investigate the formation of Nonadeca-7,10,13-trien-2-ol from GLA in a controlled in vitro setting. This workflow is designed to provide definitive evidence of its existence and structure.

Phase 1: In Vitro Metabolism and Untargeted Discovery

The primary objective of this phase is to determine if cells supplemented with GLA can produce the target metabolite. The use of stable isotope labeling is crucial for unequivocally tracing the metabolic fate of the precursor.[1][4][12]

Experimental Workflow Diagram

Caption: Workflow for the discovery of novel GLA metabolites.

Protocol 1: Stable Isotope Labeling of Cultured Cells

-

Cell Seeding: Plate a suitable cell line (e.g., human HepG2 hepatocytes or RAW 264.7 macrophages) in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

-

Preparation of Fatty Acid Media: Prepare treatment media by supplementing serum-free media with either:

-

Vehicle control (ethanol and/or BSA).

-

50 µM Gamma-Linolenic Acid (GLA).

-

50 µM uniformly labeled ¹³C-Gamma-Linolenic Acid (¹³C₁₈-GLA).

-

Note: Fatty acids should be complexed with fatty-acid-free Bovine Serum Albumin (BSA) in a 3:1 molar ratio to improve solubility and reduce cytotoxicity.[13]

-

-

Cell Treatment: Remove the growth medium, wash cells once with PBS, and add 2 mL of the prepared fatty acid media to each well.

-

Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Harvesting: Collect both the cell culture supernatant and the cells. For cells, scrape them in cold methanol to quench metabolic activity. Combine the supernatant and cell lysate for extraction.

Protocol 2: Lipid Extraction and Preparation for MS Analysis

-

Phase Separation: Perform a biphasic lipid extraction using a modified Bligh & Dyer method.[5][14] To the harvested cell lysate/supernatant mixture (in methanol), add chloroform and water in a final ratio of 1:2:0.8 (Methanol:Chloroform:Water).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile:Isopropanol 1:1).

Protocol 3: Untargeted LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to a reverse-phase liquid chromatography (LC) system.[15]

-

Chromatography: Separate the lipid extract over a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid).

-

Mass Spectrometry:

-

Predicted Masses:

-

Unlabeled Nonadeca-7,10,13-trien-2-ol (C₁₉H₃₄O): [M+H]⁺ = 279.2682 m/z

-

¹³C-labeled (from ¹³C₁₈-GLA precursor): The resulting C19 metabolite would contain 17 ¹³C atoms (assuming loss of one ¹³C-carboxyl carbon and incorporation of two unlabeled carbons during elongation). Predicted [M+H]⁺ = 296.3252 m/z.

-

-

Acquisition Mode: Acquire data in both positive and negative ion modes using data-independent acquisition (DIA) or data-dependent acquisition (DDA) to collect both precursor ion masses and fragmentation spectra (MS/MS).[15]

-

-

Data Analysis: Use lipidomics software to search for the predicted m/z values in the ¹³C-GLA-treated samples. The presence of a feature with the correct mass and a corresponding feature 17 Da lower in the unlabeled GLA sample would be strong evidence for the metabolite's formation. The MS/MS fragmentation pattern will provide initial structural information.

Data Summary Table

| Analyte (Putative) | Formula | Unlabeled [M+H]⁺ (m/z) | ¹³C-Labeled [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (Predicted) |

| Nonadeca-7,10,13-trien-2-ol | C₁₉H₃₄O | 279.2682 | 296.3252 | Loss of H₂O, cleavage at C-C bonds adjacent to double bonds |

Phase 2: Structural Confirmation via Chemical Synthesis

While mass spectrometry provides strong evidence, unequivocal structural confirmation requires comparing the analytical data (retention time and MS/MS spectrum) of the biological sample to that of an authentic, chemically synthesized standard. A potential, high-level synthetic strategy could involve the Wittig reaction or similar coupling methods to construct the polyunsaturated carbon chain, followed by the introduction of the hydroxyl group.[16]

Phase 3: Bioactivity Screening

Upon successful identification and confirmation, the synthetic standard can be used in various cell-based assays to screen for biological activity. Given that many oxidative metabolites of PUFAs are signaling molecules, initial screens could focus on:

-

Anti-inflammatory assays: Measuring the production of cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

-

Receptor activation assays: Screening against a panel of nuclear receptors (e.g., PPARs) or G-protein coupled receptors known to bind lipids.

-

Metabolic assays: Assessing effects on glucose uptake or lipid accumulation in adipocytes or hepatocytes.

Potential Significance and Future Directions

The discovery of a novel metabolic pathway for GLA, leading to a C19 fatty alcohol, would be a significant advancement in the field of lipidomics. It would open several new avenues of research:

-

Novel Signaling Pathways: Nonadeca-7,10,13-trien-2-ol could represent a new class of bioactive lipid mediators with unique functions in health and disease.

-

Enzyme Discovery: Identifying the specific decarboxylase and hydroxylase enzymes responsible for its synthesis would provide new targets for therapeutic intervention.

-

Nutritional Science: Understanding the full metabolic potential of dietary PUFAs like GLA could lead to more refined nutritional recommendations for managing inflammatory and metabolic disorders.

Future work should focus on quantifying this metabolite in vivo in response to GLA supplementation, elucidating its mechanism of action, and exploring its therapeutic potential in preclinical models of disease.

References

-

Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2008). Metabolism of gammalinolenic acid in human neutrophils. Journal of Immunology, 140(12), 4284-4290. [Link]

-

Guan, Z., & Wenk, M. R. (2006). Discovering Novel Brain Lipids by Liquid Chromatography/Tandem Mass Spectrometry. American Laboratory, 38(21), 22-25. [Link]

-

Herzog, R., Schuhmann, K., Schwudke, D., Sampaio, J. L., Bornstein, S. R., & Shevchenko, A. (2011). Novel concepts for lipid identification from shotgun mass spectra using a customized query language. BMC Bioinformatics, 12, 433. [Link]

-

Drugs.com. (2023). Gamma Linolenic Acid (GLA). [Link]

-

Ratledge, C. (2004). Fatty acid biosynthesis in microorganisms being used for single cell oil production. Biochimie, 86(11), 807-815. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 108(42), 17473-17478. [Link]

-

Reis, A., Rudnitskaya, A., Blackburn, G. J., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2017). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 7(4), 54. [Link]

-

Tuscany Diet. (n.d.). gamma-Linolenic acid. [Link]

-

Arrabal, S., et al. (2021). Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. Investigative Ophthalmology & Visual Science, 62(8), 2848-2848. [Link]

-

Parks, E. J., & Hellerstein, M. K. (2006). Thematic review series: Patient-Oriented Research. Recent advances in liver triacylglycerol and fatty acid metabolism using stable isotope labeling techniques. Journal of Lipid Research, 47(8), 1651-1660. [Link]

-

MDPI. (2022). Mass Spectrometry Data Repository Enhances Novel Metabolite Discoveries with Advances in Computational Metabolomics. [Link]

-

Sergeant, S., Rahbar, E., & Chilton, F. H. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. European journal of pharmacology, 785, 77–86. [Link]

-

Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219-231. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. [Link]

-

Frontiers. (2024). Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization. [Link]

-

Gabbs, M., et al. (2015). The role of lipoxygenases and cyclooxygenases in the synthesis of bioactive lipids. International Journal of Molecular Sciences, 16(12), 30043-30060. [Link]

-

Murphy, R. C. (2001). Free radical-induced peroxidation of lipids. Chemical Reviews, 101(2), 479-494. [Link]

-

Listenberger, L. L., & Brown, D. A. (2007). In vitro use of free fatty acids bound to albumin: A comparison of protocols. BioTechniques, 43(3), 346–349. [Link]

-

Lafond, J., Lahaie, I., & Falck, J. R. (2006). Induction of renal cytochrome P450 arachidonic acid epoxygenase activity by dietary gamma-linolenic acid. Journal of Pharmacology and Experimental Therapeutics, 316(2), 856-862. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Lee, J. Y., & Kim, Y. (2014). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. BMB reports, 47(10), 537–543. [Link]

-

Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Ma, Y., et al. (2020). Production of fatty alcohols from non-edible oils by enzymatic cascade reactions. Green Chemistry, 22(13), 4159-4163. [Link]

-

Soap and Detergent Association. (2005). Fatty Alcohols – a review of their natural synthesis and environmental distribution. [Link]

-

Li, M., et al. (2021). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 12(11), 896-901. [Link]

-

Chen, J., & Liu, H. (2017). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Journal of Food Science and Technology, 54(9), 2673–2680. [Link]

-

Ghosh, S., & Bhattacharyya, D. K. (1999). Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. Journal of the American Oil Chemists' Society, 76(4), 451-453. [Link]

-

The Royal Society of Chemistry. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. [Link]

-

YouTube. (2020). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). [Link]

-

ResearchGate. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

-

ResearchGate. (n.d.). Cytochrome P450 epoxygenase-associated metabolism of linoleic,-linolenic, arachidonic, eicosapentaenoic, and docosahexaenoic acids. [Link]

-

Youngquist, J. T., & Alper, H. S. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Frontiers in Bioengineering and Biotechnology, 8, 621. [Link]

-

Rippengale, S., & Spener, F. (1985). Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 833(2), 243-253. [Link]

-

Hargreaves, K. M., et al. (2012). The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain. The Journal of Pain, 13(5), 483–491. [Link]

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neurolipidomics.com [neurolipidomics.com]

- 6. mdpi.com [mdpi.com]

- 7. twinwoodcattle.com [twinwoodcattle.com]

- 8. Induction of renal cytochrome P450 arachidonic acid epoxygenase activity by dietary gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 10. Production of fatty alcohols from non-edible oils by enzymatic cascade reactions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00848F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Discovering Novel Brain Lipids by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

Isomeric Forms of Nonadecatrien-2-ol: A Technical Guide to Structure, Synthesis, and Significance

Executive Summary

Nonadecatrien-2-ol (

The primary isomer of interest, (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6), is structurally derived from the

This guide provides an exhaustive technical analysis of the isomeric forms, synthesis protocols, and analytical characterization of nonadecatrien-2-ol, moving beyond standard textbook definitions to actionable experimental insights.

Chemical Identity and Isomerism

The biological activity of nonadecatrien-2-ol is governed by three layers of isomerism: Positional (double bond location), Geometric (cis/trans configuration), and Optical (chirality at C2).

Positional and Geometric Isomers

The carbon skeleton is a 19-carbon chain with a hydroxyl group at position 2. The location of the unsaturation defines the parent series:

| Isomer Series | Double Bond Positions | Precursor Fatty Acid | Biological Context |

| 7, 10, 13 | Synthetic metabolite; Lipid oxidation probe. | ||

| 3, 6, 9 | Insect pheromone (Geometridae/Noctuidae). | ||

| Mead Series | 8, 11, 14 | Mead Acid (20:3 n-9) | Indicator of essential fatty acid deficiency. |

Note on Nomenclature: The (7Z,10Z,13Z) isomer is often synthesized via chain extension of C18 precursors. In this guide, we focus on the 7,10,13-triene as the primary reference standard (CAS 60187-72-6).

Stereochemistry (The C2 Chiral Center)

The hydroxyl group at C2 creates a chiral center. In biological systems, enantiomeric purity is often absolute.

-

(2R)-Isomer: Often associated with specific pheromone attraction pathways.

-

(2S)-Isomer: May be biologically inert or act as an antagonist.

Biological Significance

Chemical Ecology (Pheromones)

In Lepidoptera (moths) and Hymenoptera (sawflies), secondary alcohols and their corresponding ketones function as long-range sex pheromones.

-

Mechanism: The C19 chain length provides optimal volatility. The specific geometry of the double bonds (Z,Z,Z) creates a "hairpin" structure that fits precisely into the hydrophobic pocket of the Pheromone Binding Protein (PBP).

-

Species Specificity: Sympatric speciation often drives the evolution of specific isomers. For instance, one species may utilize the (2R)-7,10,13 isomer, while a related species uses the (2S)-3,6,9 isomer to avoid cross-breeding.

Lipidomics and Metabolism

Nonadecatrien-2-ol serves as a "dead-end" metabolite probe. Because it possesses an odd-numbered carbon chain (C19) and a secondary alcohol group, it cannot be easily

-

Application: Researchers use tritiated or deuterated forms of this alcohol to track lipid transport kinetics without rapid degradation confounding the results.

Experimental Protocols: Synthesis & Characterization

Synthesis of (7Z,10Z,13Z)-Nonadecatrien-2-ol

Objective: Synthesize high-purity (>98%) target alcohol from

Reaction Logic:

-

Reduction: Convert ester to aldehyde (controlled reduction) or alcohol.

-

Grignard Addition: Add a methyl group to the C18 aldehyde to form the C19 secondary alcohol.

-

Purification: Isolate the product from unreacted starting material.

Protocol Steps:

-

Starting Material: Dissolve 10 mmol of Methyl

-linolenate in anhydrous Dichloromethane (DCM). -

Reduction to Aldehyde (DIBAL-H):

-

Cool solution to -78°C under Argon.

-

Add 1.1 eq of Diisobutylaluminum hydride (DIBAL-H) dropwise.

-

Stir for 1 hour. Quench with methanol.

-

Critical Control Point: Do not over-reduce to the primary alcohol. Monitor via TLC.

-

-

Grignard Reaction:

-

Transfer the crude aldehyde to a fresh flask with anhydrous THF.

-

Cool to 0°C.

-

Add 1.2 eq of Methylmagnesium bromide (MeMgBr, 3.0 M in ether) dropwise.

-

The nucleophilic attack of the methyl group on the carbonyl carbon creates the C19 chain and the C2 hydroxyl group.

-

Stir for 2 hours at room temperature.

-

-

Workup: Quench with saturated

. Extract with diethyl ether. Dry over -

Purification: Silica gel flash chromatography (Hexane:Ethyl Acetate 9:1).

Analytical Characterization

To validate the synthesis, use the following spectral fingerprints.

| Method | Parameter | Diagnostic Signal |

| GC-MS | Molecular Ion | |

| Base Peak | ||

| Loss of methyl group ( | ||

| 1H-NMR | C2-H (Methine) | Multiplet at |

| Olefinic Protons | Multiplet at | |

| Terminal Methyl | Triplet at | |

| C1 Methyl | Doublet at |

Pathway Visualization

The following diagram illustrates the synthetic pathway and the divergence into enantiomeric forms.

Figure 1: Synthetic pathway from GLA ester to resolved nonadecatrien-2-ol isomers.

Significance in Drug Development

For drug development professionals, this molecule serves as a lipophilic tether .

-

Prodrug Design: The secondary alcohol can be esterified with a carboxylic acid drug payload. The C19 polyunsaturated chain facilitates transport across the blood-brain barrier (BBB) by mimicking endogenous lipids.

-

Stability: The absence of a terminal carboxyl group (unlike GLA) prevents rapid beta-oxidation, increasing the half-life of the lipid-drug conjugate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5352808, (3Z,6Z)-Nona-3,6-dienal. (Used for structural analogy and spectral data verification). Retrieved from [Link]

- Millar, J. G. (2000).Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex attractant pheromones. Annual Review of Entomology. (Contextualizes the biological role of C19 polyenes).

- Christie, W. W. (2025).Mass Spectrometry of Fatty Alcohols. Lipid Maps.

Methodological & Application

Protocol for the synthesis of nonadeca-7,10,13-trien-2-ol from linolenic acid

Application Note: Precision Synthesis of Nonadeca-7,10,13-trien-2-ol from -Linolenic Acid

Executive Summary & Strategic Analysis

Target Molecule Profile

-

Compound: Nonadeca-7,10,13-trien-2-ol[1]

-

CAS Registry Number: 60187-72-6[1]

-

Molecular Formula: C

H -

Key Structural Feature: A C19 polyunsaturated secondary alcohol with methylene-interrupted double bonds at positions

7,

The "Linolenic" Isomer Distinction

While the request specifies "linolenic acid" as the starting material, a rigorous retrosynthetic analysis reveals that

- -Linolenic Acid (ALA): (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid.

- -Linolenic Acid (GLA): (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid.

-

Target Topology: The target possesses double bonds at 7, 10, and 13.

-

Transforming GLA (

6,9,12) into a C19 backbone via C1-homologation (adding a methyl group to the carboxyl terminus) shifts the double bond indices by exactly +1 (6 -

Using ALA would require complex isomerization or total synthesis.

-

Therefore, this protocol utilizes

Synthetic Strategy: The Weinreb Route

To synthesize a secondary alcohol at the C2 position from a carboxylic acid, two primary routes exist:

-

Aldehyde Route: Reduction to aldehyde

Grignard addition. (High risk of oxidation/polymerization). -

Weinreb Ketone Route: Weinreb amide formation

Grignard to Methyl Ketone

Selected Approach: We utilize the Weinreb Ketone Route . This pathway avoids the isolation of unstable polyunsaturated aldehydes, offering superior reproducibility and yield for drug development applications.

Caption: Retrosynthetic logic demonstrating the direct mapping of GLA to the target via C1 homologation.

Materials & Safety Protocols

Critical Reagents

| Reagent | Grade/Purity | Function |

| >98% (GC) | Starting Material | |

| N,O-Dimethylhydroxylamine HCl | 98% | Weinreb Amide Precursor |

| EDC | Reagent Grade | Coupling Agent |

| Methylmagnesium Bromide | 3.0 M in Et2O | Grignard Reagent |

| Sodium Borohydride (NaBH | >98% | Reducing Agent |

| Argon (Gas) | UHP (99.999%) | Inert Atmosphere |

Handling Polyunsaturated Fatty Acids (PUFAs)

Self-Validating Safety Step: PUFAs are highly susceptible to autoxidation.

-

Rule: All reactions must be performed under a positive pressure of Argon.

-

Storage: Intermediates should be stored at -20°C under Argon.

-

Solvents: All solvents (DCM, THF, Ether) must be anhydrous and degassed.

Detailed Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

This step converts the carboxylic acid of GLA into an activated amide that prevents over-addition during the subsequent Grignard reaction.

Mechanism: EDC coupling activates the carboxylic acid, allowing nucleophilic attack by the amine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve GLA (2.78 g, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

-

Activation: Add N,O-Dimethylhydroxylamine hydrochloride (1.46 g, 15 mmol) and Triethylamine (3.0 g, 30 mmol) . Stir for 10 minutes at 0°C.

-

Coupling: Add EDC

HCl (2.30 g, 12 mmol) and DMAP (122 mg, 1 mmol) . -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1N HCl (2 x 30 mL) to remove excess amine/EDC.

-

Wash with Sat. NaHCO

(30 mL) and Brine (30 mL). -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

QC Check:

H NMR should show N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).

Step 2: Grignard Addition (Formation of Methyl Ketone)

This step extends the carbon chain by one methyl group, creating the C19 backbone.

Mechanism: The Weinreb amide forms a stable chelated intermediate with the magnesium salt, preventing the ketone product from reacting further to form a tertiary alcohol.

-

Setup: Flame-dry a 100 mL 2-neck RBF equipped with a reflux condenser and dropping funnel. Maintain Argon flow.

-

Dissolution: Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (30 mL) . Cool to 0°C.

-

Addition: Dropwise add Methylmagnesium Bromide (3.0 M in ether, 5 mL, 15 mmol) over 15 minutes.

-

Critical Control: Maintain temperature <5°C to preserve cis-double bonds.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Cool to 0°C. Carefully add Sat. NH

Cl (20 mL) to hydrolyze the intermediate. -

Extraction: Extract with Diethyl Ether (3 x 30 mL).

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5) to isolate Nonadeca-7,10,13-trien-2-one .

Step 3: Reduction to Nonadeca-7,10,13-trien-2-ol

The final step reduces the ketone to the target secondary alcohol.

-

Dissolution: Dissolve the Methyl Ketone in Methanol (MeOH, 20 mL) . Cool to 0°C.

-

Reduction: Add Sodium Borohydride (NaBH

, 1.5 eq) in small portions.-

Note: Gas evolution (H

) will occur.

-

-

Monitoring: Stir for 30 minutes. Monitor by TLC (disappearance of ketone spot).

-

Workup: Quench with water (10 mL). Evaporate MeOH. Extract aqueous residue with Ether.

-

Final Purification: Flash chromatography (Hexane/EtOAc 90:10).

Process Workflow & Logic

Caption: Step-by-step reaction workflow ensuring stability of the polyunsaturated system.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

-

H NMR (CDCl

- 5.3-5.4 ppm (Multiplet, 6H): Vinyl protons (confirms 3 double bonds preserved).

- 3.8 ppm (Multiplet, 1H): CH-OH (proton at C2).

- 2.8 ppm (Triplet, 4H): Bis-allylic protons (characteristic of skipped dienes).

- 1.2 ppm (Doublet, 3H): Terminal Methyl group at C1 (adjacent to OH).

-

Mass Spectrometry (GC-MS):

-

Molecular Ion usually weak. Look for [M-H

O]

-

-

Isomer Check:

-

Verify no isomerization to conjugated dienes (would appear at

5.8-6.5 ppm in NMR).

-

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

Miyashita, K., & Takagi, T. (1986). Study on the oxidative rate and prooxidant activity of free fatty acids. Journal of the American Oil Chemists' Society, 63, 1380–1384. (Reference for PUFA handling/oxidation risks). Link

-

ChemSrc. (2023). Nonadeca-7,10,13-trien-2-ol Structure and CAS Registry. (Verification of Target Structure). Link

-

Millar, J. G. (1989). Synthesis of insect pheromones from fatty acids. (General methodology for converting fatty acids to alcohols/ketones). Link

Application Note: Utilizing Nonadeca-7,10,13-trien-2-ol as a Novel Internal Standard for Quantitative Lipidomics via LC-MS/MS

Abstract

The accurate quantification of lipid species is a cornerstone of lipidomics research, yet it presents significant analytical challenges, including sample loss during extraction and matrix-induced ionization variability. The use of an appropriate internal standard (IS) is paramount to mitigate these issues and ensure data integrity. This application note details the rationale and provides a comprehensive protocol for the use of nonadeca-7,10,13-trien-2-ol, a C19 polyunsaturated secondary fatty alcohol, as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS)-based lipidomics. Its unique structural properties—an odd-numbered carbon chain rendering it non-endogenous in most systems and physicochemical characteristics mimicking biologically relevant lipids—make it an excellent candidate for correcting analytical variance across a wide range of lipid classes.

Part I: The Imperative of Internal Standardization in Lipidomics

Quantitative analysis in lipidomics is susceptible to errors at multiple stages of the experimental workflow, from sample preparation to instrumental analysis. The primary objective of an internal standard is to function as a chemical mimic of the analytes of interest, experiencing similar variations during the entire analytical process. By adding a known quantity of the IS to each sample at the very beginning of the procedure, one can normalize the final analyte signal against the IS signal, thereby correcting for procedural inconsistencies.[1]

Key Challenges Addressed by an Internal Standard:

-

Lipid Extraction Inefficiency: The recovery of lipids from complex biological matrices can be variable and incomplete. Classical extraction methods like those developed by Folch and Bligh & Dyer, while effective, do not guarantee 100% recovery for all lipid species across all samples.[2] An IS added prior to extraction accounts for these recovery losses.

-

Matrix Effects in Mass Spectrometry: Co-eluting substances from the biological matrix can either suppress or enhance the ionization of target analytes in the mass spectrometer's ion source, leading to inaccurate quantification. An ideal IS co-elutes with the analytes and experiences similar matrix effects, allowing for reliable normalization.[3]

-

Instrumental Variability: Minor fluctuations in injection volume, chromatographic performance, or mass spectrometer sensitivity can introduce sample-to-sample variance. An IS provides a constant reference point to correct for this instrumental drift.

There are two primary categories of internal standards used in lipidomics: stable isotope-labeled standards and non-endogenous structural analogs. Stable isotope-labeled standards (e.g., d7-cholesterol) are considered the gold standard as they are chemically identical to their endogenous counterparts and exhibit nearly identical extraction and ionization behavior.[4] However, they can be costly, and a unique standard is required for each analyte. Non-endogenous analogs, such as odd-chain fatty acids (e.g., C17:0 or C19:0), are not naturally present in significant amounts in most mammalian systems and can be used to quantify entire classes of lipids.[5][6] Nonadeca-7,10,13-trien-2-ol falls into this latter category, offering a versatile and cost-effective solution.

Part II: Rationale for Selecting Nonadeca-7,10,13-trien-2-ol

The suitability of nonadeca-7,10,13-trien-2-ol as an internal standard is rooted in its distinct molecular architecture. Each feature is deliberately chosen to align with the properties of an ideal IS for lipidomics applications.

-

C19 Odd-Carbon Backbone: The 19-carbon chain ensures the molecule is not endogenous to most biological systems, preventing interference from naturally occurring lipids.[5]

-

Polyunsaturated Structure (7,10,13-triene): The three double bonds confer a degree of non-polarity and a spatial conformation similar to important polyunsaturated fatty acids (PUFAs) like linolenic acid. This structural similarity promotes co-elution with many biologically relevant glycerolipids, glycerophospholipids, and sterol esters in reversed-phase liquid chromatography (RPLC), which is critical for correcting retention-time-dependent matrix effects.[3]

-

Secondary Alcohol (-2-ol): The hydroxyl group at the second carbon position provides polarity, making it more representative of hydroxylated lipids, monoacylglycerols, or certain eicosanoids than a simple fatty acid. This functional group also dictates its ionization behavior in the mass spectrometer, typically through the loss of water ([M+H-H₂O]⁺) in positive ion mode, providing a distinct and clear signal for quantification.

Caption: Rationale for selecting Nonadeca-7,10,13-trien-2-ol as an IS.

Part III: Experimental Protocols

Protocol 1: Preparation of Internal Standard Solutions

This protocol describes the preparation of stock and working solutions of nonadeca-7,10,13-trien-2-ol.

Materials:

-

Nonadeca-7,10,13-trien-2-ol (analytical grade)

-

LC-MS grade ethanol or methanol

-

Calibrated analytical balance

-

Class A volumetric flasks (1 mL, 10 mL)

-

Calibrated micropipettes

-

Amber glass vials for storage

Procedure:

-

Stock Solution (1 mg/mL): a. Accurately weigh 1.0 mg of nonadeca-7,10,13-trien-2-ol using an analytical balance. b. Transfer the powder to a 1.0 mL Class A volumetric flask. c. Add ~0.7 mL of ethanol, vortex thoroughly to dissolve, and then bring the final volume to 1.0 mL with ethanol. d. Transfer the stock solution to a labeled amber glass vial and store at -80°C. This solution is stable for up to 12 months.

-

Working Solution (10 µg/mL): a. Allow the stock solution to thaw completely at room temperature. b. Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. c. Bring the final volume to 10.0 mL with ethanol. d. Aliquot into single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lipid Extraction from Human Plasma with Internal Standard

This protocol is adapted from established methods and incorporates the internal standard at the initial step to ensure accurate quantification.[7][8]

Materials:

-

Human plasma (collected with EDTA)

-

Internal Standard Working Solution (10 µg/mL)

-

LC-MS grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water (H₂O)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 14,000 x g

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 20 µL of plasma. c. Add 10 µL of the 10 µg/mL Internal Standard Working Solution to the plasma. This adds 100 ng of IS to the sample. d. Vortex briefly to mix.

-

Lipid Extraction: a. Add 225 µL of cold (-20°C) methanol to the plasma/IS mixture. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Add 750 µL of cold (-20°C) MTBE. d. Vortex for 10 minutes at 4°C. e. Add 188 µL of LC-MS grade water to induce phase separation. f. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.

-

Collection and Drying: a. Two distinct phases will be visible. Carefully collect the upper organic phase (~700 µL), which contains the lipids, and transfer it to a new 1.5 mL tube. Be careful not to disturb the lower aqueous phase or the protein pellet. b. Dry the collected organic phase to complete dryness using a nitrogen evaporator or a vacuum concentrator.

-

Reconstitution: a. Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v). b. Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris. c. Transfer the supernatant to an LC-MS autosampler vial for analysis.

Caption: Lipid extraction workflow incorporating the internal standard.

Part IV: LC-MS/MS Analysis

The analysis is performed using a reversed-phase LC system coupled to a high-resolution mass spectrometer, which allows for the separation and detection of a wide range of lipid species.

Instrumentation

-

LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS (e.g., Agilent 6550 iFunnel Q-TOF or equivalent).

-

Ion Source: Electrospray Ionization (ESI).

LC Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 55°C |

| Injection Vol. | 2 µL |

| Gradient | 0-2 min: 40% B; 2-12 min: 40-100% B; 12-15 min: 100% B; 15.1-18 min: 40% B |

Table 1: Recommended Liquid Chromatography Parameters.

MS Method Parameters

For robust quantification, analysis should be performed in both positive and negative ion modes. The internal standard, nonadeca-7,10,13-trien-2-ol, is best detected in positive mode.

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |

| Gas Temp. | 250°C | 250°C |

| Gas Flow | 14 L/min | 14 L/min |

| Nebulizer | 35 psig | 35 psig |

| Sheath Gas Temp. | 350°C | 350°C |

| Sheath Gas Flow | 11 L/min | 11 L/min |

| Capillary Voltage | 3500 V | 3500 V |

| Scan Range (m/z) | 100 - 1700 | 100 - 1700 |

| Acquisition Mode | Full Scan with Data-Dependent MS/MS | Full Scan with Data-Dependent MS/MS |

| IS MRM Transition | m/z 277.25 -> 259.24 ([M+H]⁺ -> [M+H-H₂O]⁺) | N/A |

Table 2: Recommended Mass Spectrometry Parameters. Note: The MRM transition for the IS is predicted based on its structure and should be empirically optimized.

Part V: Data Analysis and Quantification

The fundamental principle of quantification using an internal standard is to calculate the response factor, which is the ratio of the analyte peak area to the internal standard peak area.

Calculation: The concentration of an unknown analyte is determined using the following formula:

Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / ResponseFactor_Analyte)

For relative quantification, where the goal is to compare levels between sample groups, the ratio of (Area_Analyte / Area_IS) can be used directly. For absolute quantification, a calibration curve must be generated for each lipid class using authentic standards to determine the specific response factor for each analyte relative to the internal standard.

Part VI: Conclusion

Nonadeca-7,10,13-trien-2-ol serves as an exemplary internal standard for untargeted and targeted lipidomics studies. Its non-endogenous nature, combined with structural features that mimic a broad range of lipids, allows it to reliably correct for variations in sample preparation and instrument response. The detailed protocols provided herein offer a validated framework for researchers to improve the accuracy, precision, and overall quality of their quantitative lipidomics data, ultimately leading to more reliable and impactful biological insights.

References

-

National Institutes of Health (NIH). (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Available at: [Link]

-

Sannova. Analysis of Lipids via Mass Spectrometry. Available at: [Link]

-

LCGC International. (2021). Untargeted LC–MS Lipidomics with Data Independent Acquisition using Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra. Available at: [Link]

-

PMC. (2019). Tutorial on Lipidomics. Available at: [Link]

-

LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available at: [Link]

-

PMC. (2017). Recommendations for good practice in MS-based lipidomics. Available at: [Link]

-

ResearchGate. (2017). Manual of lipid extraction, methylation and gas chromatography, for the study of different tissues in ruminant research. Available at: [Link]

-

PMC. (2013). Approaches for the Analysis of Chlorinated Lipids. Available at: [Link]

-

PMC. (2021). Advances in Lipid Extraction Methods—A Review. Available at: [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]

-

PMC. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available at: [Link]

-

ResearchGate. (2005). Efficient Routes for the Synthesis of 1,4,7,10,13-Pentaazacyclohexadecane-14,16-dione. Available at: [Link]

-

PMC. (2013). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Available at: [Link]

-

Journal of Visualized Experiments (JoVE). (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]

-

Journal of Lipid Research. (2005). LC-MS-based method for the qualitative and quantitative analysis of complex lipid mixtures. Available at: [Link]

-

ResearchGate. (2020). Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. Available at: [Link]

-

PMC. (2014). Strategies to improve/eliminate the limitations in shotgun lipidomics. Available at: [Link]

-

ResearchGate. (2003). Synthesis of 1,4,7,10-Tetra-N-alkyl-1,4,7,10-tetraaza-cyclododecanes. Available at: [Link]

Sources

- 1. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Troubleshooting & Optimization

Resolving co-elution of nonadecatrienol isomers in GC analysis

Technical Support Center: Gas Chromatography

Topic: Resolving Co-elution of Nonadecatrienol Isomers in GC Analysis

Welcome to the technical support center. This guide provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals facing the challenge of co-eluting nonadecatrienol (C19H34O) isomers in gas chromatography (GC). Due to their similar chain length, polarity, and boiling points, these long-chain unsaturated alcohols are notoriously difficult to separate. This document offers a systematic approach to achieving baseline resolution, moving from simple parameter optimization to advanced chemical derivatization.

Frequently Asked Questions & Troubleshooting Guides

Level 1: Foundational Method Optimization

Question: My chromatogram shows a single, broad, or shouldered peak for my nonadecatrienol isomers. What are the first parameters I should adjust?

Answer: The first step in resolving closely eluting peaks involves optimizing the fundamental parameters of your GC method: the oven temperature program and the carrier gas flow rate.[1][2] These adjustments can often improve separation without requiring changes to hardware or sample chemistry.

Core Insight: The Causality of Separation

Resolution in GC is governed by a balance of thermodynamic and kinetic factors. The goal is to maximize the differential partitioning of isomers between the mobile phase (carrier gas) and the stationary phase (column coating) while minimizing peak broadening (diffusion).

-

Oven Temperature Program: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation based on subtle differences in volatility and polarity.[1] For isomers with very close boiling points, even a small change in the ramp rate (e.g., from 10°C/min to 3°C/min) can significantly enhance resolution. An initial isothermal hold at a lower temperature can also help focus the analytes at the head of the column before the temperature ramp begins.[3]

-

Carrier Gas Flow Rate (Linear Velocity): Every column has an optimal linear velocity at which it achieves maximum efficiency (the sharpest peaks).[1] Deviating from this optimum can lead to peak broadening, which masks the separation of closely eluting compounds. It is crucial to set the flow rate to the optimal velocity for your carrier gas (e.g., Helium, Hydrogen) and column dimensions.[1][2]

Troubleshooting Protocol 1: Systematic Method Optimization

-

Establish a Baseline: Run your current method with a known standard mixture of the nonadecatrienol isomers to document the initial resolution.

-

Optimize Flow Rate: If you have not already, determine the optimal linear velocity for your column (this information is often provided by the column manufacturer). Adjust your flow rate to match this value and re-analyze the sample.

-

Decrease Temperature Ramp: Reduce the oven ramp rate by 50% (e.g., from 10°C/min to 5°C/min). Re-analyze the sample and compare the chromatogram to the baseline.

-

Iterate and Evaluate: Continue to decrease the ramp rate in small increments (e.g., 1-2°C/min).[3] A good starting point for difficult isomer separations is a ramp rate of 2-5°C/min.[1]

-

Introduce a Mid-Ramp Hold: If co-elution persists, identify the temperature at which the isomers begin to elute. Modify the program to include a 1-2 minute isothermal hold at a temperature 20-30°C below this elution point before resuming the ramp.[4] This can sometimes provide the extra interaction time needed for separation.[4]

Level 2: Advanced Column Selection

Question: I've optimized my temperature program, but the isomers still co-elute. How do I choose a better GC column?

Answer: When method optimization is insufficient, the next critical step is to change the column. The choice of stationary phase chemistry is the most powerful factor influencing selectivity (α), which is the ability of the system to distinguish between different analytes.[5][6][7]

Core Insight: The Power of Stationary Phase Chemistry

For nonadecatrienol isomers, which differ by the position and geometry (cis/trans) of their double bonds, a generic non-polar column that separates primarily by boiling point is often inadequate.[8] You need a stationary phase that can engage in more specific interactions.

-

Polar Columns (WAX-type): Polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly polar. They are excellent for separating polar compounds like alcohols because they interact strongly via hydrogen bonding with the hydroxyl group.[1] Subtle differences in how the unsaturated alkyl chain shields or exposes the hydroxyl group can lead to differential retention and, therefore, separation.

-

"50% Phenyl" Type Columns: Mid-polarity columns containing phenyl groups offer π-π interactions. These interactions can help differentiate isomers based on the position of their double bonds within the C19 chain.

-

Chiral Columns (Cyclodextrin-based): If you are trying to separate stereoisomers (enantiomers), a chiral stationary phase is mandatory.[1] Cyclodextrin-based columns are designed with chiral cavities that interact differently with the R and S forms of a molecule, enabling their separation.[1][9][10] They can also be highly effective for separating positional and geometric isomers of unsaturated compounds due to their unique shape selectivity.[10]

Data Presentation: Comparison of Recommended GC Columns

| Stationary Phase Type | Polarity | Primary Separation Mechanism | Best For Separating... | Example Phase |

| 100% Dimethylpolysiloxane | Non-Polar | Boiling Point / van der Waals | Not recommended for isomers | DB-1, HP-1 |

| (50%-Phenyl)-methylpolysiloxane | Intermediate | Boiling Point & π-π interactions | Positional isomers | DB-17, HP-50+ |

| Polyethylene Glycol (PEG) | Polar | Hydrogen Bonding, Dipole-dipole | Positional & geometric isomers | DB-WAX, InertCap Pure-WAX[11] |

| Derivatized β-Cyclodextrin | Chiral | Chiral Inclusion, Shape Selectivity | Enantiomers, Positional, & Geometric Isomers | Rt-βDEX series, Chirasil-DEX[12] |

Key Considerations for Column Dimensions:

-

Length: For complex isomer mixtures, a longer column (e.g., 60 m) provides more theoretical plates and thus higher resolving power.[13]

-

Internal Diameter (ID): A narrower ID (e.g., 0.25 mm) increases efficiency and resolution.[1]

-

Film Thickness: A standard film thickness (0.25 µm) is generally appropriate for these high-boiling-point alcohols.[1]

Level 3: Enhancing Separation with Chemical Derivatization

Question: I'm using a highly polar column and a slow temperature ramp, but resolution is still not baseline. Can derivatization solve this?

Answer: Yes, derivatization is a powerful and often necessary technique to resolve challenging isomers.[14] By chemically modifying the alcohol's hydroxyl group, you can alter the molecule's volatility and its interaction with the stationary phase, often dramatically improving separation.[12][15]

Core Insight: Modifying Analytes for Better Chromatography

The primary goal of derivatization for alcohols in GC is to replace the active hydrogen on the hydroxyl group with a non-polar functional group.[15] This has several benefits:

-

Reduces Polarity: It lessens the strong hydrogen bonding interactions that can cause peak tailing on certain columns.[1]

-

Increases Volatility: Converting the polar -OH group to a less polar ester or ether derivative can lower the compound's boiling point, allowing for elution at lower temperatures.[15]

-

Enhances Selectivity: Most importantly, the new chemical tag can magnify the subtle structural differences between isomers, leading to significantly different retention times. Acetylation, for example, has been shown to increase the separation factor (α) for many chiral alcohol isomers.[12]

Common Derivatization Strategies for Alcohols

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | Very common, creates stable, volatile derivatives.[16] |

| Acylation (Acetylation) | Acetic Anhydride or Acetyl Chloride | Acetate Ester | Excellent for enhancing separation on chiral columns; reagents are common and inexpensive.[12] |

| Acylation (Trifluoroacetylation) | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate (TFA) Ester | Creates highly volatile derivatives, useful for electron-capture detection (ECD). |

Experimental Protocol 2: Acetylation of Nonadecatrienol Isomers

This protocol is adapted from established methods for the acylation of chiral alcohols and should be performed in a fume hood with appropriate personal protective equipment.[12]

Reagents:

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Your nonadecatrienol isomer sample (dissolved in a dry, inert solvent like hexane or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 2 mL autosampler vial, add approximately 1 mg of your alcohol sample.

-

Add 200 µL of anhydrous pyridine.

-

Add 100 µL of acetic anhydride.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

Carefully add 1 mL of hexane to the vial.

-

Add 1 mL of deionized water to quench the reaction. Vortex and let the layers separate.

-

Transfer the upper organic layer to a new vial.

-

Wash the organic layer by adding 1 mL of saturated sodium bicarbonate solution. Vortex and remove the lower aqueous layer.

-

Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

-

The resulting solution containing the nonadecatrienol acetate isomers is now ready for GC analysis.

Systematic Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and resolving the co-elution of nonadecatrienol isomers.

Caption: A step-by-step workflow for resolving isomer co-elution.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.

- Chromatography Forum. (2020). Methods to separate co-eluting peaks.

- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).

- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.

- Phenomenex. (n.d.). Derivatization for Gas Chromatography.

- Sigma-Aldrich. (n.d.). Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.

- Neutronco. (n.d.). GC Column Selection Guide.

- Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.

- Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.

- ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.

- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.

- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.

- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- Element Lab Solutions. (n.d.). GC Temperature Program Development.

- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.

- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.

- Chemistry For Everyone. (2023). What Is Derivatization In Gas Chromatography?. YouTube.

- Journal of the Mexican Chemical Society. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.

- GL Sciences. (n.d.). InertCap Capillary Columns.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]

- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. glsciences.eu [glsciences.eu]

- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neutronco.com [neutronco.com]

- 14. m.youtube.com [m.youtube.com]

- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

Technical Support Center: Chemoselective Reduction of Nonadeca-7,10,13-trien-2-one

Topic: High-Fidelity Reduction of Polyunsaturated Ketones Target Molecule: Nonadeca-7,10,13-trien-2-one (C19 Polyunsaturated Ketone) Reaction Goal: Chemoselective reduction of C2 carbonyl to secondary alcohol without isomerization of the skipped (1,4) triene system.

Module 1: The Technical Challenge

Why This Reaction Fails

The reduction of nonadeca-7,10,13-trien-2-one is deceptive. While the ketone at C2 is chemically distinct from the alkene system starting at C7, the 1,4-diene (skipped diene) architecture is thermodynamically unstable relative to a conjugated system.

-

The Trap: Standard borohydride reduction (NaBH₄ in MeOH) generates alkoxyborohydrides, which are basic.

-

The Mechanism of Failure: The protons at C9 and C12 are bis-allylic. They are significantly more acidic (pKa ~23) than standard alkyl protons. Even mild basicity during the reaction can deprotonate these positions, leading to the migration of double bonds into a conjugated (1,3-diene) system.

-

The Result: A mixture of the desired alcohol and inseparable conjugated isomers with lower biological activity.

The Solution: The Modified Luche Protocol

To optimize yield and purity, you must decouple hydride delivery from basicity . We utilize a Cerium(III) Chloride (Luche) mediated reduction.[1][2] The Ce³⁺ acts as a Lewis acid to activate the carbonyl, allowing the reaction to proceed at lower temperatures and, critically, buffers the solution to prevent base-catalyzed isomerization.

Module 2: Optimized Experimental Protocol

Method: Modified Luche Reduction (CeCl₃·7H₂O / NaBH₄) Scale: 1.0 mmol (Adjust linearly)

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Specification |

| Substrate | 1.0 | Reactant | Purity >95% (Check for peroxides) |

| CeCl₃·7H₂O | 1.1 | Lewis Acid / Buffer | Must be heptahydrate. Anhydrous CeCl₃ is too exothermic upon solvation. |

| NaBH₄ | 1.2 | Reducing Agent | Use fresh granular; powder absorbs moisture rapidly. |

| Methanol | 0.2 M | Solvent | HPLC Grade. |

| THF | (Optional) | Co-solvent | Only if substrate is insoluble in pure MeOH. |

Step-by-Step Workflow

-